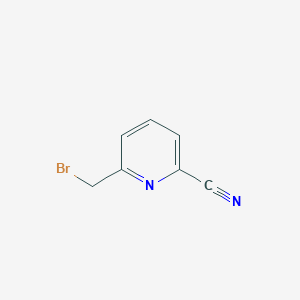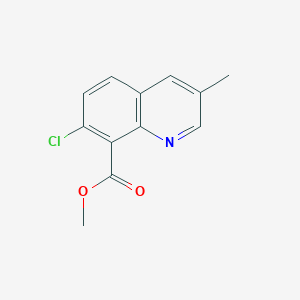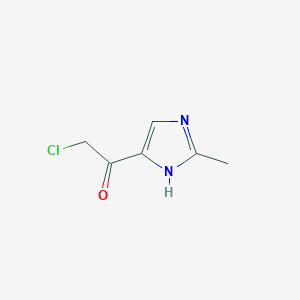
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone, also known as CIME, is a chemical compound with potential applications in scientific research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone inhibits CK2 by binding to the enzyme's ATP-binding site, preventing the transfer of phosphate groups to target proteins. This results in the inhibition of CK2-dependent signaling pathways and cellular processes.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can inhibit CK2-dependent phosphorylation of target proteins, such as p53 and NF-kB, in cells. This leads to the modulation of cellular processes, including cell proliferation, survival, and apoptosis. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone in lab experiments is its specificity towards CK2, which allows for the selective inhibition of CK2-dependent signaling pathways. However, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potency as an inhibitor of CK2 is lower than other CK2 inhibitors, such as CX-4945. Additionally, 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's stability in aqueous solutions is limited, which can pose challenges for its use in cell-based assays.
Zukünftige Richtungen
For the study of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone include the development of more potent and stable CK2 inhibitors based on 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's structure. Additionally, further investigation of the biochemical and physiological effects of 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone on CK2-dependent signaling pathways and cellular processes is warranted. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone's potential as a therapeutic agent for cancer and other diseases should also be explored. Finally, the development of new methods for synthesizing 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone and related compounds may facilitate their use in scientific research.
Synthesemethoden
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone can be synthesized using different methods, including the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-1H-imidazole-4-carboxaldehyde with chloroacetic acid in the presence of a dehydrating agent. Both methods produce 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has been studied for its potential as an inhibitor of protein kinase CK2, an enzyme that plays a role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been proposed as a therapeutic strategy for cancer and other diseases. 2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone has also been investigated as a potential tool for studying CK2 function in cells.
Eigenschaften
CAS-Nummer |
101189-97-3 |
|---|---|
Produktname |
2-Chloro-1-(2-methyl-1H-imidazol-4-yl)ethanone |
Molekularformel |
C6H7ClN2O |
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
2-chloro-1-(2-methyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-3-5(9-4)6(10)2-7/h3H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
JKEQAGNERAXXJS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C(=O)CCl |
Kanonische SMILES |
CC1=NC=C(N1)C(=O)CCl |
Synonyme |
Ethanone, 2-chloro-1-(2-methyl-1H-imidazol-4-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



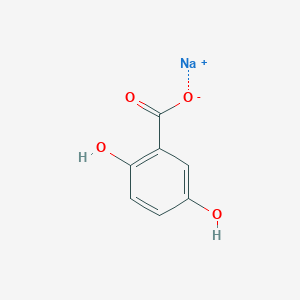
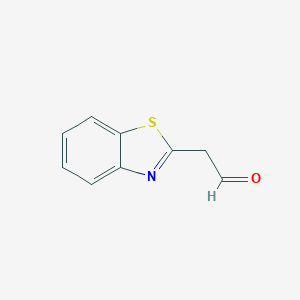
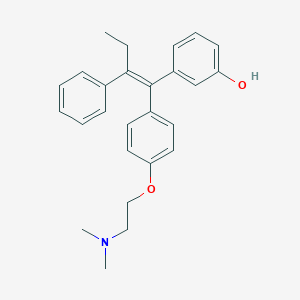
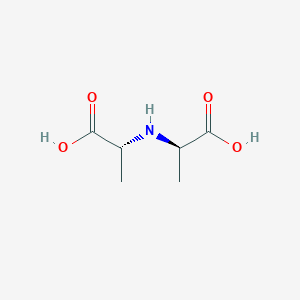
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
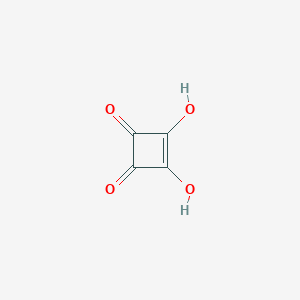
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
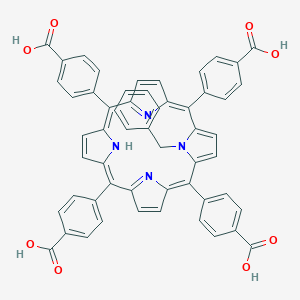
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)
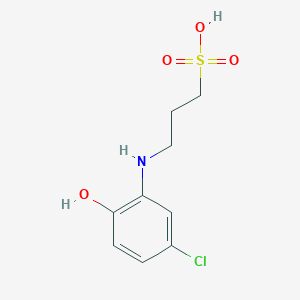
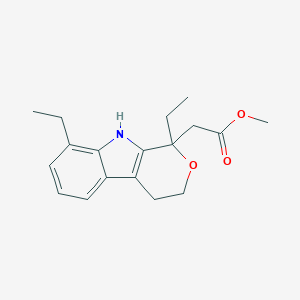
![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
